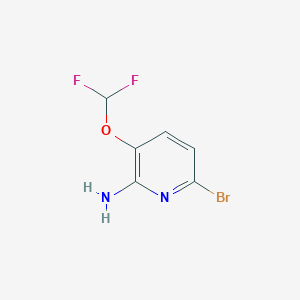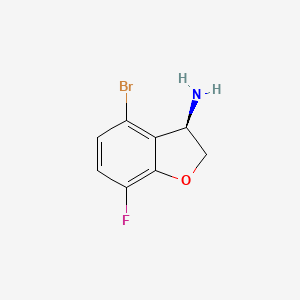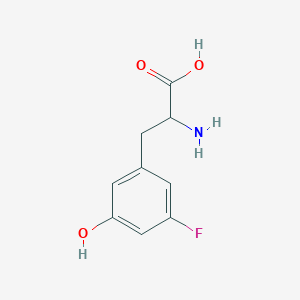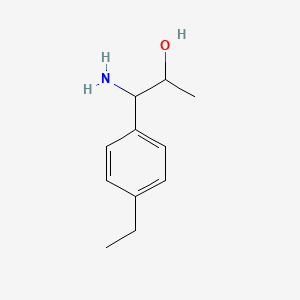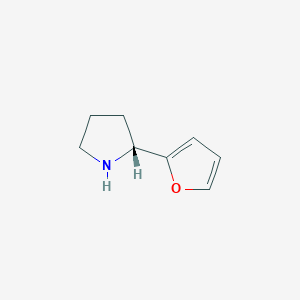
(2R)-2-(furan-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(furan-2-yl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a furan ring at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(furan-2-yl)pyrrolidine typically involves the reaction of a furan derivative with a pyrrolidine precursor under specific conditions. One common method is the asymmetric synthesis, which ensures the production of the (2R) enantiomer. This can be achieved through catalytic asymmetric hydrogenation or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
(2R)-2-(furan-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrrolidine ring can be reduced under specific conditions.
Substitution: Both the furan and pyrrolidine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrrolidine ring can yield pyrrolidines with different substituents.
科学的研究の応用
(2R)-2-(furan-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of (2R)-2-(furan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-(furan-2-yl)pyrrolidine: The enantiomer of (2R)-2-(furan-2-yl)pyrrolidine, which may have different biological activities.
2-(furan-2-yl)pyrrole: A similar compound with a pyrrole ring instead of a pyrrolidine ring.
2-(furan-2-yl)piperidine: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both furan and pyrrolidine rings. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(2R)-2-(furan-2-yl)pyrrolidine |
InChI |
InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m1/s1 |
InChIキー |
LIFJPSLQRGQNMM-SSDOTTSWSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=CC=CO2 |
正規SMILES |
C1CC(NC1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)


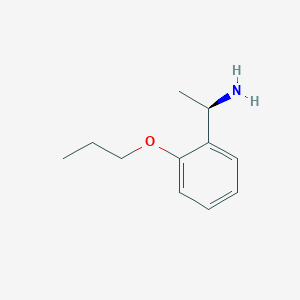
![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
